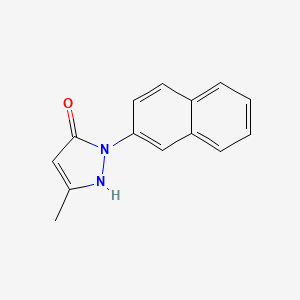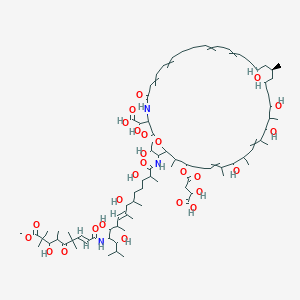![molecular formula C22H22N4O2 B1258006 6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Genotoxicity Studies
Studies have assessed the genotoxicity of compounds related to 6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine. For instance, certain quinoneimines, structurally related to the chemical , were evaluated for their ability to induce micronuclei in bone marrow cells, a measure of genotoxicity. This research provides insights into the potential genetic effects of these compounds (Sicardi & Ferrato, 1995).
Chemical Rearrangements and Synthesis
Research on related quinazoline derivatives has shown interesting chemical behaviors, such as rearrangement and ring-closure processes, under specific conditions. These reactions are crucial for synthesizing various complex molecules and understanding their chemical properties (Abbott, Acheson, Kornilov & StubbsJohn, 1975).
Anticancer Properties
Certain N-methyl-4-(4-methoxyanilino)quinazolines, structurally similar to the compound , have been explored for their potential as novel anticancer agents. These studies are crucial for developing new therapeutics for cancer treatment (Sirisoma et al., 2010).
Cardioactivity Studies
Compounds in the 4-isoxazolyldihydropyridines family, related to the chemical , have been synthesized and analyzed for their potential as vasodilators. These studies contribute to the understanding of cardiovascular effects and potential therapeutic applications (McKenna et al., 1988).
Photochromic Properties
Research has been conducted on diarylethene compounds, including one structurally similar to 6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine, to investigate their photochromic properties. These properties are essential for applications in photo-switching and information storage (Liao, Xue, Zheng & Pu, 2014).
properties
Product Name |
6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine |
|---|---|
Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-ethoxyphenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-4-27-20-8-6-5-7-17(20)12-23-22-18-11-16(9-10-19(18)24-13-25-22)21-14(2)26-28-15(21)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,25) |
InChI Key |
HLTAPNXQVJMYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NC=NC3=C2C=C(C=C3)C4=C(ON=C4C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




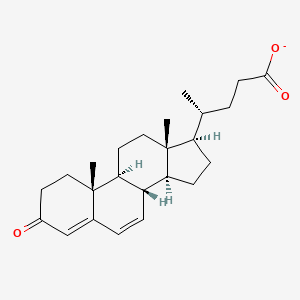


![7-(2-thienyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1257933.png)
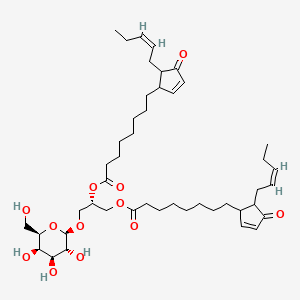


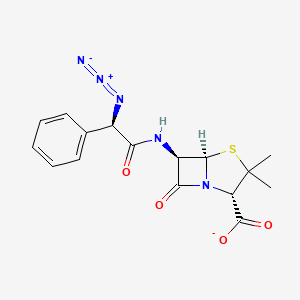
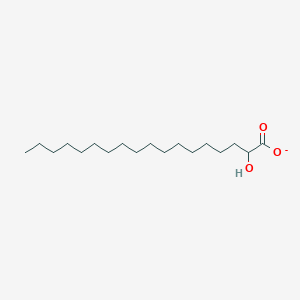

![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)
